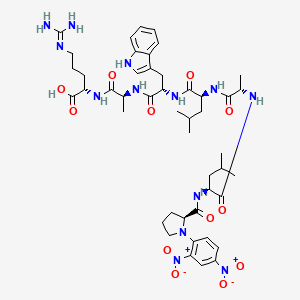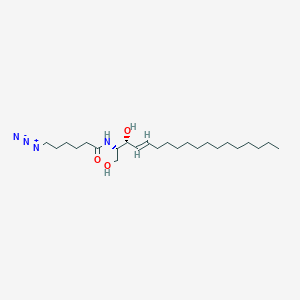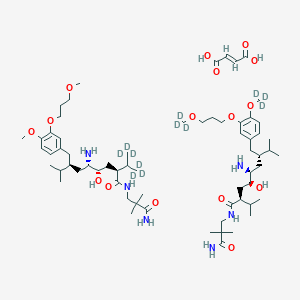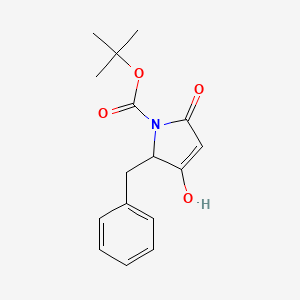
Cannabidivarinic acid (CBDVA) 100 microg/mL in Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabidivarinic acid is a naturally occurring cannabinoid found in the cannabis plant. It is one of the varinic acid cannabinoids, which are carboxylated precursors to their more stable, non-acidic forms. Cannabidivarinic acid is known for its potential therapeutic properties, including anticonvulsant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabidivarinic acid can be synthesized through the biosynthetic pathway of the cannabis plant. The process involves the conversion of cannabigerovarinic acid into cannabidivarinic acid via enzymatic reactions. Industrially, the compound can be extracted from the cannabis plant using methods such as pressurized liquid extraction, which involves elevated temperatures and pressures to increase solvation power and decrease viscosity .
Industrial Production Methods: Industrial production of cannabidivarinic acid typically involves the cultivation of cannabis plants with high concentrations of the compound. The extraction process may include decarboxylation, which converts the acidic form into its neutral counterpart. This is often followed by purification steps such as high-performance liquid chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cannabidivarinic acid undergoes several types of chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, converting cannabidivarinic acid into cannabidivarin.
Oxidation: Cannabidivarinic acid can be oxidized to form various oxidative products.
Isomerization: The compound can undergo structural rearrangement to form different isomers
Common Reagents and Conditions:
Decarboxylation: Typically performed at elevated temperatures (110-130°C) for a specific duration (5-60 minutes).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Isomerization: Catalysts such as acids or bases can facilitate this reaction
Major Products:
Cannabidivarin: Formed through decarboxylation.
Oxidative Products: Various compounds formed through oxidation.
Isomers: Different structural forms of the original compound
Aplicaciones Científicas De Investigación
Cannabidivarinic acid has several scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control in the cannabis industry.
Biology: Studied for its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic effects.
Industry: Utilized in the development of cannabis-based products and pharmaceuticals .
Mecanismo De Acción
Cannabidivarinic acid exerts its effects through several molecular targets and pathways:
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1): Activation and desensitization of this receptor contribute to its anticonvulsant effects.
T-type Calcium Channels: Inhibition of these channels modulates neuronal excitability, reducing seizure activity.
G-protein Coupled Receptor 55 (GPR55): Antagonism of this receptor may also play a role in its pharmacological effects
Comparación Con Compuestos Similares
Cannabidivarinic acid is part of the varinic acid cannabinoid family, which includes:
Cannabigerovarinic Acid (CBGVA): Precursor to cannabigerovarin.
Tetrahydrocannabivarinic Acid (THCVA): Precursor to tetrahydrocannabivarin.
Cannabichromevarinic Acid (CBCVA): Precursor to cannabichromevarin
Uniqueness: Cannabidivarinic acid is unique due to its specific molecular structure and its potential therapeutic properties, particularly its anticonvulsant effects. Unlike its non-acidic counterparts, it retains a carboxyl group, which influences its stability and reactivity .
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3-[(1R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14?,15-/m1/s1 |
Clave InChI |
CZXWOKHVLNYAHI-YSSOQSIOSA-N |
SMILES isomérico |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CCC2C(=C)C)C)O |
SMILES canónico |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)




![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
![3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one](/img/structure/B11936986.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)


